3-(6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)benzonitrile 3-(6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)benzonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC13406863
InChI: InChI=1S/C13H7BrN4/c14-10-5-11-13(16-7-10)18-12(17-11)9-3-1-2-8(4-9)6-15/h1-5,7H,(H,16,17,18)
SMILES: C1=CC(=CC(=C1)C2=NC3=C(N2)C=C(C=N3)Br)C#N
Molecular Formula: C13H7BrN4
Molecular Weight: 299.13 g/mol

3-(6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)benzonitrile

CAS No.:

Cat. No.: VC13406863

Molecular Formula: C13H7BrN4

Molecular Weight: 299.13 g/mol

* For research use only. Not for human or veterinary use.

3-(6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)benzonitrile -

Specification

Molecular Formula C13H7BrN4
Molecular Weight 299.13 g/mol
IUPAC Name 3-(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)benzonitrile
Standard InChI InChI=1S/C13H7BrN4/c14-10-5-11-13(16-7-10)18-12(17-11)9-3-1-2-8(4-9)6-15/h1-5,7H,(H,16,17,18)
Standard InChI Key WDRWNQWMGBCMKN-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)C2=NC3=C(N2)C=C(C=N3)Br)C#N
Canonical SMILES C1=CC(=CC(=C1)C2=NC3=C(N2)C=C(C=N3)Br)C#N

Introduction

Chemical Structure and Identification

Molecular Identity

The molecular formula of 3-(6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)benzonitrile is C₁₃H₇BrN₄, with a molecular weight of 299.13 g/mol . Its IUPAC name, 3-(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)benzonitrile, reflects the fusion of an imidazole ring with a pyridine system and the positions of its functional groups.

Table 1: Key Identifiers and Structural Data

PropertyValue
CAS NumberNot explicitly listed (VCID: VC13406863)
InChIInChI=1S/C13H7BrN4/c14-10-5-11-13(16-7-10)18-12(17-11)9-3-1-2-8(4-9)6-15/h1-5,7H,(H,16,17,18)
InChIKeyWDRWNQWMGBCMKN-UHFFFAOYSA-N
SMILESC1=CC(=CC(=C1)C2=NC3=C(N2)C=C(C=N3)Br)C#N
Canonical SMILESC1=CC(=CC(=C1)C2=NC3=C(N2)C=C(C=N3)Br)C#N
PubChem CID23025621

Structural Features

The compound consists of an imidazo[4,5-b]pyridine core, where the imidazole ring is fused to the pyridine at positions 4 and 5. The bromine atom at the 6-position of the pyridine ring enhances electrophilic reactivity, while the benzonitrile group at the 2-position of the imidazole contributes to π-stacking interactions in biological systems .

Synthetic Methodologies

Reaction Conditions

A representative procedure involves dissolving a pyridine-derived alcohol in dichloroethane (DCE) with Bi(OTf)₃ (5 mol%) and p-TsOH·H₂O (7.5 equiv), followed by the addition of acetonitrile (15.0 equiv). The mixture is heated at 150°C overnight, quenched with NaHCO₃, and purified via column chromatography . Adapting this method to incorporate brominated precursors and benzonitrile nucleophiles may yield the target compound.

Challenges and Optimizations

Bromine’s steric and electronic effects can hinder reaction progress. For instance, para-iodobenzonitrile analogs achieved only 33% yield under similar conditions, whereas naphthalenenitrile derivatives reached 95% . These findings suggest that electron-deficient nitriles like benzonitrile may require adjusted stoichiometry or alternative catalysts.

Biological Activity

Role of Substituents

  • Bromine: Increases electrophilicity, promoting interactions with cellular nucleophiles like glutathione .

  • Benzonitrile: Enhances lipophilicity, improving membrane permeability and target binding .

Physicochemical Properties

Spectroscopic Data

  • Mass Spectrometry: Predicted molecular ion peak at m/z 299.13 (M⁺).

  • NMR: Expected aromatic proton signals between δ 7.0–8.5 ppm, with coupling patterns reflecting adjacent bromine and nitrile groups .

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